5-Carboxytetramethylrhodamine
CAS No.: 91809-66-4
Cat. No.: VC21540889
Molecular Formula: C25H22N2O5
Molecular Weight: 430.5 g/mol
Purity: 97%min
* For research use only. Not for human or veterinary use.

CAS No. | 91809-66-4 |
---|---|
Molecular Formula | C25H22N2O5 |
Molecular Weight | 430.5 g/mol |
IUPAC Name | 3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Standard InChI | InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) |
Standard InChI Key | YMZMTOFQCVHHFB-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O |
Chemical Identity and Structure
Chemical Nomenclature and Identifiers
5-Carboxytetramethylrhodamine, often referred to as 5-TAMRA in scientific literature, is a single isomer variant of the 5(6)-Carboxytetramethylrhodamine compound. It possesses distinct chemical identifiers that differentiate it from other similar compounds. The purified 5-TAMRA has a CAS registry number of 91809-66-4, which distinguishes it from the mixed isomer form . This specific isomer identification is crucial for research applications where reproducibility and consistent performance are required.
Molecular Properties
The molecular formula of 5-Carboxytetramethylrhodamine is C₂₅H₂₂N₂O₅, with a precise molecular weight of 430.45 g/mol . This chemical structure gives the compound its characteristic properties that make it valuable as a fluorescent label. The molecular structure contains a xanthene core with dimethylamino groups and a carboxylic acid functional group that enables conjugation to various biomolecules.
Structural Characteristics
The structural configuration of 5-Carboxytetramethylrhodamine is characterized by its specific carboxyl group position at the 5-position of the rhodamine backbone. This positioning differs from its 6-isomer counterpart, and this subtle structural difference can significantly impact the compound's performance in certain biological applications . The structure can be represented by its canonical SMILES notation: CN(C1=CC2=C(C(C3=CC=C(C([O-])=O)C=C3C(O)=O)=C4C=C/C(C=C4O2)=N+/C)C=C1)C .
Spectroscopic Properties
Absorbance and Emission Characteristics
5-Carboxytetramethylrhodamine exhibits distinctive spectroscopic properties that make it valuable for fluorescence-based applications. The compound has an excitation maximum at approximately 534 nm and an emission maximum at around 578 nm when measured in 0.1 M phosphate buffer at pH 7.0 . These spectral characteristics position it in the orange-red region of the visible spectrum, making it compatible with many common fluorescence detection systems used in laboratory settings.
Optical Performance
The fluorescent properties of 5-Carboxytetramethylrhodamine make it particularly useful for applications requiring bright, pH-insensitive fluorescence. The dye provides orange-red fluorescence with good photostability, allowing for extended imaging or analysis periods without significant photobleaching . This optical performance characteristic is vital for techniques that require prolonged observation or multiple imaging cycles.
Research Applications
Fluorescent Labeling of Biomolecules
One of the primary applications of 5-Carboxytetramethylrhodamine is as a fluorescent label for biomolecules. The carboxylic acid group enables covalent attachment to proteins, peptides, and other biomolecules through various conjugation chemistries . This labeling capability allows researchers to track and visualize these biomolecules within complex biological systems, facilitating studies of protein dynamics, localization, and interactions within cells and tissues.
Advanced Imaging Techniques
5-Carboxytetramethylrhodamine plays a crucial role in advanced microscopy and imaging techniques. Its application in fluorescence microscopy has enabled high-resolution visualization of cellular components and processes . The compound's spectral properties make it compatible with common filter sets and detection systems in fluorescence microscopes, allowing researchers to obtain detailed images of biological structures and processes at the cellular and subcellular levels.
Flow Cytometry Applications
In flow cytometry, 5-Carboxytetramethylrhodamine serves as an important fluorophore for cell analysis and sorting. The compound can be used to label specific cell populations or cellular components, enabling their identification and quantification in heterogeneous samples . This application is particularly valuable in immunological research, cancer studies, and other fields where cell population analysis is critical.
Drug Development and Pharmacological Studies
5-Carboxytetramethylrhodamine contributes significantly to drug development processes by enabling the tracking of drug delivery and distribution within biological systems. By labeling drug molecules or delivery vehicles with this fluorophore, researchers can monitor their fate in cellular and animal models, enhancing understanding of pharmacokinetics and drug efficacy . This capability accelerates the drug development pipeline and provides insights into mechanisms of action and potential optimization strategies.
Environmental and Ecological Research
Beyond biomedical applications, 5-Carboxytetramethylrhodamine finds utility in environmental science for tracing pollutants and studying ecological interactions. The compound's fluorescent properties allow researchers to monitor the movement and distribution of tagged substances in environmental samples, contributing to research on ecosystem dynamics and environmental contamination .
Desired Concentration | 0.1 mg | 0.5 mg | 1 mg | 5 mg | 10 mg |
---|---|---|---|---|---|
1 mM | 232.315 μL | 1.162 mL | 2.323 mL | 11.616 mL | 23.232 mL |
5 mM | 46.463 μL | 232.315 μL | 464.63 μL | 2.323 mL | 4.646 mL |
10 mM | 23.232 μL | 116.158 μL | 232.315 μL | 1.162 mL | 2.323 mL |
This standardized approach to solution preparation ensures consistency and reproducibility in experimental procedures .
Specialized Research Applications
Oligonucleotide Labeling
5-Carboxytetramethylrhodamine has been effectively used for labeling oligonucleotides, particularly at the 5' end. Research has shown that when linked covalently to DNA, the compound exhibits multiple conformers in both single-stranded and double-stranded configurations. Fluorescence steady-state and lifetime experiments conducted on these labeled DNA molecules have provided insights into the interactions between the fluorophore and nucleic acid structures under various temperature and ionic strength conditions .
RNA Studies
The compound has contributed significantly to RNA research, particularly in studying RNA-small molecule interactions. It has been utilized in two-dimensional combinatorial screening methods to identify RNA hairpin loops that bind to various aminoglycoside derivatives. This application has enhanced our understanding of RNA structure and function, as well as potential therapeutic targets .
Peptide Modification
5-Carboxytetramethylrhodamine is valuable for on-the-resin N-terminal modification of synthetic peptides. This application allows researchers to introduce fluorescent tags to peptides during the synthesis process, facilitating subsequent tracking and visualization in biological systems . The ability to modify peptides in this manner has expanded the toolkit available for peptide-based research and applications.
Comparative Analysis
Comparison with Other Rhodamine Derivatives
While 5-Carboxytetramethylrhodamine shares core structural elements with other rhodamine compounds, its specific carboxyl group position confers unique properties. Unlike the mixed isomer form (5(6)-Carboxytetramethylrhodamine), the purified 5-TAMRA offers greater consistency in labeling reactions and subsequent applications . This distinction is particularly important in applications where the position of the carboxyl group might affect the interaction with the target molecule or the resulting fluorescent properties.
Advantages in Specific Applications
5-Carboxytetramethylrhodamine offers several advantages over alternative fluorophores in certain applications. Its pH-insensitive fluorescence makes it suitable for studies across various biological environments with different pH conditions . Additionally, its good photostability allows for extended imaging sessions without significant signal degradation. These properties, combined with its well-characterized spectral profile, make it a preferred choice for many fluorescence-based research applications.
Recent Research Developments
Biomedical Engineering Applications
Recent research has utilized 5-Carboxytetramethylrhodamine in innovative biomedical engineering applications. One notable example involves studying the effects of direct current stimulation on fluid and solute transport across endothelial cell monolayers. This research has implications for understanding transcranial direct current stimulation, which is being investigated as a treatment for neuropsychiatric disorders .
Cellular Biology Investigations
The compound has contributed to advancing our understanding of cellular processes, particularly in studying mRNA localization and membrane targeting in cyanobacteria. Research utilizing 5-Carboxytetramethylrhodamine has helped elucidate the biogenesis of thylakoid proteins and the signals that direct membrane-integral proteins to specific cellular compartments .
Nanomaterial Research
In nanomaterial science, 5-Carboxytetramethylrhodamine has been employed in studies focusing on the stabilization of magnetic iron oxide nanostructures. These investigations have contributed to developing biocompatible, antifouling materials with potential applications in biomedical imaging and drug delivery systems .
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